molecular formula C16H16Cl3N B018296 (1S,4S)-N-Desmethyl Sertraline Hydrochloride CAS No. 675126-10-0

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

Cat. No. B018296
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-RISSCEEYSA-N
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Description

Sertraline hydrochloride, with its major metabolite being N-desmethylsertraline, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The compound exhibits high selectivity and potency as a competitive inhibitor of serotonin uptake, influencing various physiological and biochemical pathways without significant anticholinergic or cardiovascular side effects (Koe, Weissman, Welch, & Browne, 1983).

Synthesis Analysis

The synthesis of N-desmethylsertraline involves several key steps starting from specific intermediates. A cleaner and more efficient alternative for the synthesis has been developed, optimizing the condensation reaction and the catalytic reduction processes to produce sertraline hydrochloride with high purity (Taber, Pfisterer, & Colberg, 2004). Another report presents an improved industrial synthesis utilizing N-oxide intermediates for a more environmentally friendly and efficient process (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Molecular Structure Analysis

The molecular structure of sertraline hydrochloride has been extensively studied, revealing details about its polymorphs and the conformations of its molecules. These studies provide insight into the compound's crystalline forms and how molecular conformation affects its stability and reactivity (Ravikumar, Sridhar, & Bhanu, 2006).

Chemical Reactions and Properties

Research on the metabolic pathways of sertraline demonstrates its extensive metabolization, highlighting the processes like N-demethylation and oxidative deamination. These metabolic reactions underscore the drug's biochemical behavior and its interaction with various enzymatic systems (Tremaine, Welch, & Ronfeld, 1989).

Physical Properties Analysis

The physical properties of sertraline hydrochloride, including its solubility, melting point, and crystalline forms, are crucial for understanding its pharmacological efficacy and formulation requirements. Analytical techniques such as X-ray crystallography and spectroscopy have been employed to elucidate these characteristics (Sagdinc, Kandemirli, & Bayari, 2007).

Chemical Properties Analysis

The chemical properties of sertraline hydrochloride, including its reactivity under various conditions and its interaction with other chemical agents, are fundamental for its application as a therapeutic agent. Studies focusing on its synthesis-related impurities and the optimization of its synthetic routes highlight the importance of understanding these chemical properties for the production of high-purity pharmaceuticals (Anerao et al., 2016).

Scientific Research Applications

Metabolism and Disposition in Animals

  • Sertraline, which includes the (1S,4S)-N-Desmethyl Sertraline Hydrochloride, is a serotonin uptake blocker developed for treating depression and obesity. It has been observed to distribute extensively into tissues in rats and dogs, showing significant metabolism prior to excretion. This metabolism involves processes like N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation (Tremaine et al., 1989).

Improved Industrial Synthesis

  • A novel industrial synthesis process for sertraline hydrochloride has been developed, offering advantages over previous methods. This process involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, showcasing a more environmentally and safety-compliant approach (Vukics et al., 2002).

Stereoisomeric Separation

  • The separation of stereoisomers of sertraline hydrochloride, including the (1S, 4S) isomer, has been achieved using countercurrent chromatography. This method employs hydroxypropyl-β-cyclodextrin as a stereoselective selector, enabling the separation of cis-sertraline and trans-sertraline isomers (Sun et al., 2019).

Aquatic Ecotoxicity

  • The ecotoxicity of sertraline hydrochloride in freshwater species has been evaluated, revealing that it can adversely affect aquatic organisms at concentrations much higher than those found in municipal effluents. This study suggests a need for further research into its chronic toxicity to aquatic life (Minagh et al., 2009).

Transdermal Delivery Research

  • Research has been conducted on the transdermal delivery of sertraline hydrochloride, focusing on the effect of polymers and penetration enhancers. The study aimed to improve therapeutic efficacy by maintaining drug concentration for prolonged periods (Vijaya & Ruckmani, 2011).

Meta-Transcriptomic Profiling

  • The impact of sertraline hydrochloride on aquatic microbial communities was assessed using meta-transcriptomics analysis. The study revealed that Ser-HCl significantly changes the functional expression activity of these communities, indicating its potential as a pollutant that could affect aquatic microbiome function (Cui et al., 2021).

Safety And Hazards

All products from TargetMol are for Research Use Only. Not for Human or Veterinary or Therapeutic Use .

properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-RISSCEEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021658, DTXSID70986903
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

CAS RN

675126-10-0, 91797-57-8
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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